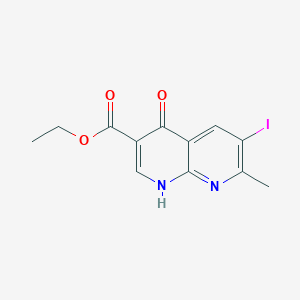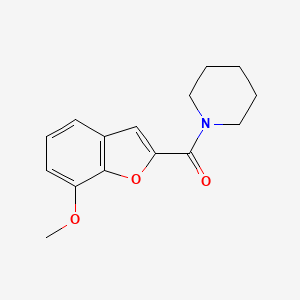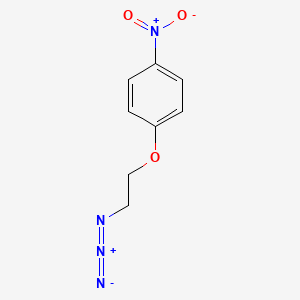
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes an ethyl ester group, a hydroxyl group, an iodine atom, and a methyl group attached to a naphthyridine core. The naphthyridine core is known for its diverse biological activities and photochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-6-iodo-7-methyl[1,8]naphthyridine-3-carboxylate typically involves multiple steps. One common method starts with the amination of 2-methylpyridine using sodium amide to produce 5-amino-2-methylpyridine. This intermediate is then condensed with triethyl orthoformate and diethyl malonate to form [5-methyl-2-pyridylamino]methylene diethyl malonate. The final step involves cyclization under heating conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: The major product is ethyl 4-oxo-6-iodo-7-methyl[1,8]naphthyridine-3-carboxylate.
Reduction: The major product is ethyl 4-hydroxy-7-methyl[1,8]naphthyridine-3-carboxylate.
Substitution: The major products depend on the nucleophile used, such as ethyl 4-hydroxy-6-amino-7-methyl[1,8]naphthyridine-3-carboxylate.
Aplicaciones Científicas De Investigación
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Mecanismo De Acción
The mechanism of action of ethyl 4-hydroxy-6-iodo-7-methyl[1,8]naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in its biological activity. The compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-hydroxy-7-methyl[1,8]naphthyridine-3-carboxylate
- Ethyl 7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate
- Ethyl 2-hydroxy-4-methylimidazo[1,2-a][1,8]naphthyridine-8-carboxylate
- Ethyl 2,4-dimethylimidazo[1,2-a][1,8]naphthyridine-8-carboxylate
Uniqueness
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The iodine atom enhances its potential as a radiolabeled compound for imaging studies and increases its efficacy in certain biological applications .
Propiedades
Fórmula molecular |
C12H11IN2O3 |
|---|---|
Peso molecular |
358.13 g/mol |
Nombre IUPAC |
ethyl 6-iodo-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H11IN2O3/c1-3-18-12(17)8-5-14-11-7(10(8)16)4-9(13)6(2)15-11/h4-5H,3H2,1-2H3,(H,14,15,16) |
Clave InChI |
QDVHVCQSYLAGMC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=NC(=C(C=C2C1=O)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-[[(trifluoromethyl)sulfonyl]oxy]-,methyl ester](/img/structure/B8554924.png)


![2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone](/img/structure/B8554944.png)








![7-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B8555002.png)
